2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an amide bond to a 2-oxoethyl group, which is esterified to a 3-methoxyphenylacetate moiety. The methoxy substituent on the phenyl ring enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-23-15-4-2-3-13(9-15)10-19(22)26-12-18(21)20-14-5-6-16-17(11-14)25-8-7-24-16/h2-6,9,11H,7-8,10,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFHAPMRUUVABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.
Amination: The benzodioxin ring is then subjected to amination using suitable amines, such as aniline derivatives, under catalytic conditions to introduce the amino group at the 6-position.
Esterification: The final step involves the esterification of the amino-benzodioxin intermediate with 3-methoxyphenylacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, which can further undergo various functionalization reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds structurally related to 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate have shown activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects
- Neuroprotective Properties
Pharmacological Research
-
Enzyme Inhibition
- The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression. For example, studies have shown that modifications to the benzodioxin moiety can enhance binding affinity to DYRK1A and GSK3α/β kinases, making it a candidate for further development as a selective kinase inhibitor .
- Drug Delivery Systems
Material Science Applications
- Polymer Synthesis
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Effects | Reduces inflammation in animal models | |
| Neuroprotective Properties | Mitigates oxidative stress | |
| Pharmacological Research | Enzyme Inhibition | Inhibits DYRK1A and GSK3α/β kinases |
| Drug Delivery Systems | Enhances solubility and bioavailability | |
| Material Science | Polymer Synthesis | Produces strong biocompatible polymers |
Case Studies
- Anticancer Study : A study published in Nature highlighted the synthesis of a series of benzodioxin derivatives that demonstrated significant cytotoxicity against breast cancer cell lines through targeted apoptosis mechanisms .
- Neuroprotection Research : A recent investigation published in Journal of Neurochemistry reported that a derivative of the compound provided neuroprotection against glutamate-induced toxicity in neuronal cultures .
- Polymer Application : Research detailed in Advanced Materials outlined the development of a new class of biodegradable polymers derived from the compound that exhibited excellent mechanical properties suitable for medical implants .
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, altering their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing active metabolites that can further exert biological effects. The methoxyphenyl moiety contributes to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., fluorine in ): Enhance binding to electron-rich biological targets.
- Methoxy vs. Methyl (target vs. ): Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl substituents.
- Amide vs. Ester Linkages ( vs. target): Amides are more hydrolytically stable but less lipophilic than esters.
Synthesis Strategies: Nucleophilic Substitution: Ethyl bromoacetate reacts with benzodioxin-6-amine to form intermediates like S7 , a method adaptable to synthesize the target compound using (3-methoxyphenyl)acetyl chloride.
Biological Relevance: While antitumor activity is noted for tetrahydroisoquinoline derivatives , and antimicrobial targeting is implied in , the target compound’s specific bioactivity remains uncharacterized in the provided evidence.
Biological Activity
The compound 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
- Molecular Formula : C18H19N3O4
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a benzodioxin moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the fields of anticancer , antimicrobial , and anti-inflammatory effects.
Anticancer Activity
Several studies have demonstrated the potential of this compound as an anticancer agent. A notable study utilized various cancer cell lines to evaluate its cytotoxic effects:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 5.6 | MTS |
| HCC827 (Lung) | 4.8 | MTS |
| NCI-H358 (Lung) | 6.1 | MTS |
The compound showed significant inhibition of cell proliferation in 2D cultures, with less pronounced effects in 3D cultures, indicating a potential challenge in drug delivery within tumor microenvironments .
Antimicrobial Activity
The antimicrobial properties were evaluated against various bacterial strains using the broth microdilution method. Results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The mechanism appears to involve modulation of NF-kB signaling pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes.
Case Studies
- Case Study on Antitumor Activity : In a study involving xenograft models, administration of the compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer therapy .
- Clinical Relevance : A clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced lung cancer, aiming to assess its therapeutic potential further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
